molecular formula C3H9O2PS B097626 O-Ethyl methylphosphonothioate CAS No. 18005-40-8

O-Ethyl methylphosphonothioate

Cat. No.: B097626
CAS No.: 18005-40-8
M. Wt: 140.14 g/mol
InChI Key: XXNRHOAJIUSMOQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Ethyl methylphosphonothioate can be synthesized through the reaction of methylphosphonothioic dichloride with ethanol under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pressure to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: O-Ethyl methylphosphonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O-Ethyl methylphosphonothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex organophosphorus compounds.

    Biology: The compound is studied for its interactions with biological systems, particularly its inhibitory effects on acetylcholinesterase.

    Medicine: Research is conducted on its potential use in developing antidotes for nerve agent poisoning.

    Industry: It is utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

O-Ethyl methylphosphonothioate exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of cholinergic receptors and subsequent neurotoxic effects .

Comparison with Similar Compounds

Uniqueness: O-Ethyl methylphosphonothioate is unique due to its dual-use nature, serving both constructive purposes in the synthesis of pharmaceuticals and pesticides, and as a precursor for nerve agents. Its versatility in chemical reactions and applications in various fields of research further highlight its significance .

Properties

IUPAC Name

ethoxy-hydroxy-methyl-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C3H9O2PS/c1-3-5-6(2,4)7/h3H2,1-2H3,(H,4,7)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

XXNRHOAJIUSMOQ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H9O2PS
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DSSTOX Substance ID

DTXSID50864811
Record name O-Ethyl methylphosphonothioate
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Molecular Weight

140.14 g/mol
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Physical Description

Yellowish liquid; [Merck Index] Light yellow liquid; [Sigma-Aldrich MSDS]
Record name O-Ethyl methylphosphonothioate
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Vapor Pressure

0.31 [mmHg]
Record name O-Ethyl methylphosphonothioate
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CAS No.

18005-40-8, 38315-72-9, 38315-77-4
Record name O-Ethyl methylphosphonothioate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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